

Physical and chemical properties of 6-Ethyl-o-toluidine

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Compound of Interest

Compound Name: *2-Ethyl-6-methylaniline*

Cat. No.: *B166961*

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An In-depth Technical Guide to 6-Ethyl-o-toluidine

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Ethyl-o-toluidine (CAS No. 24549-06-2), a significant intermediate in the chemical industry. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Structural Information

6-Ethyl-o-toluidine, also known as **2-Ethyl-6-methylaniline**, is an aromatic amine derivative.^[1] Structurally, it features a benzene ring substituted with an amino group, an ethyl group, and a methyl group at positions 1, 2, and 6, respectively.^[1] It is a colorless to light yellow or reddish-brown liquid that may darken upon exposure to air and light.^{[1][2][3]}

Table 1: Chemical Identity and Structural Descriptors

Property	Value	Reference
CAS Number	24549-06-2	[4] [5] [6]
Molecular Formula	C ₉ H ₁₃ N	[4] [6] [7] [8]
Molecular Weight	135.21 g/mol	[4] [6]
Common Synonyms	2-Ethyl-6-methylaniline, 2-Methyl-6-ethylaniline, MEA	[4] [5] [6]
IUPAC Name	2-Ethyl-6-methylbenzenamine	[8]
SMILES	CCc1ccccc(C)c1N	[6]
InChI	1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3	[9]

| InChIKey | JJKJJNCIILLRP-UHFFFAOYSA-N |[\[9\]](#) |

Physicochemical Properties

The compound is a combustible liquid, insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[\[4\]](#)[\[7\]](#) It is less dense than water and will float on the surface.[\[1\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Conditions	Reference
Appearance	Clear, colorless to light red/brownish liquid	Ambient	[2][7]
Odor	Pungent, amine-like	-	[1][4]
Melting Point	-33 °C	-	[2][3][4][5][7]
Boiling Point	231 °C	1013 hPa	[2][3][4][5][7]
Density	0.968 - 0.97 g/cm³	25 °C	[2][3][4][7]
Refractive Index	n _{20/D} 1.552	20 °C	[4][7]
Vapor Pressure	0.06 mmHg (0.08 hPa)	20 °C	[7]
	0.099 hPa	25 °C	[3]
pKa	4.22 ± 0.10	Predicted	[7]

| LogP (Octanol-Water) | 2.66 | - | [3][10] |

Table 3: Solubility Data

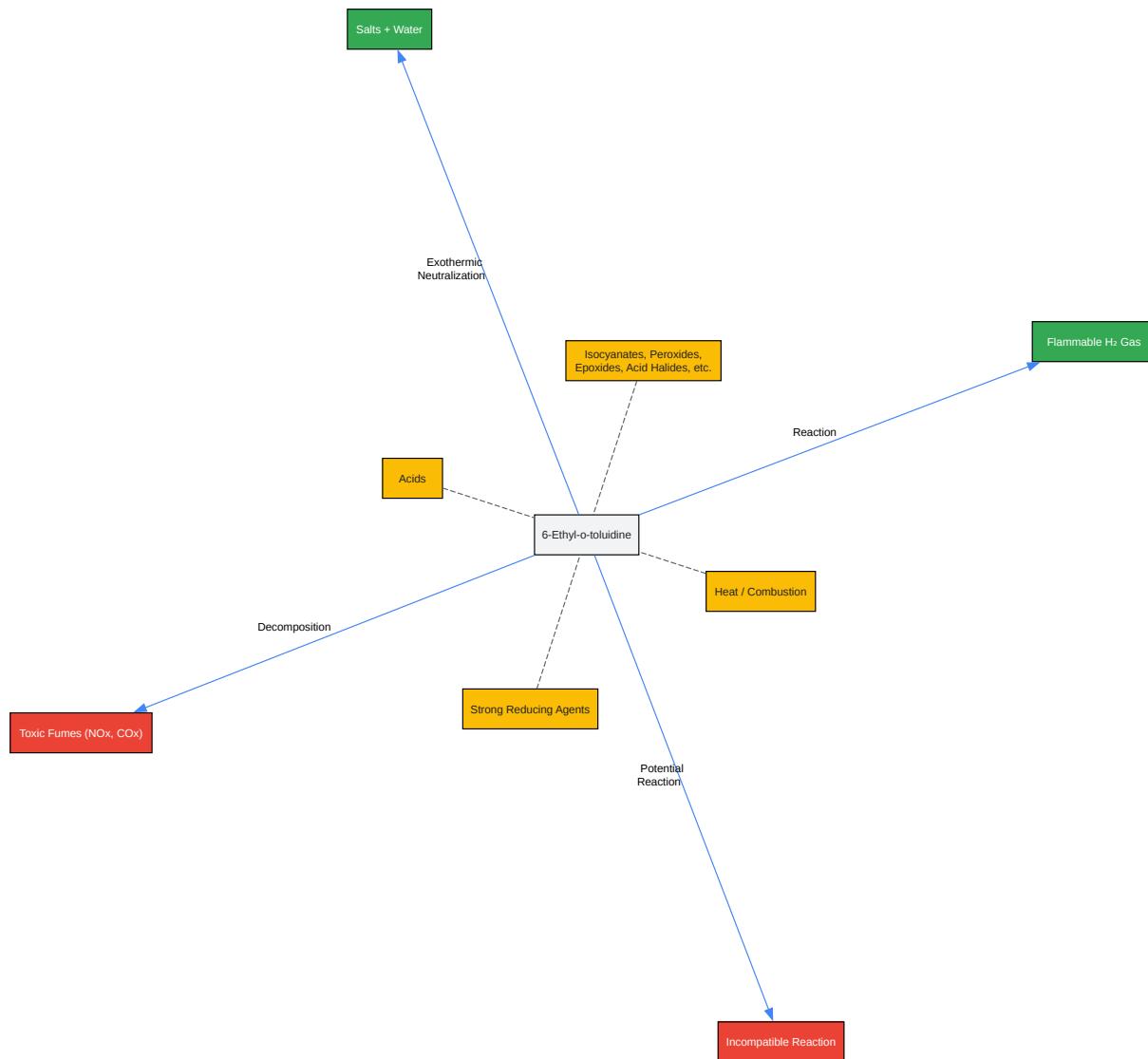
Solvent	Solubility (g/L)	Temperature (°C)	Reference
Water	2.66	20	[3][7]
Ethanol	1560.89	25	[6]
Methanol	2064.42	25	[6]

| Isopropanol | 933.51 | 25 | [6] |

Reactivity and Stability

6-Ethyl-o-toluidine exhibits reactivity typical of aromatic amines. It is sensitive to air and light.[1][7]

- Acid-Base Reactions: It neutralizes acids in exothermic reactions to form salts and water.[4][11]
- Incompatibilities: The compound may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[4][11]
- Redox Reactions: In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[4][11]
- Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] Combustion also produces carbon oxides.



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Caption: Reactivity profile of 6-Ethyl-o-toluidine.

Experimental Protocols

Synthesis

The primary industrial synthesis method for 6-Ethyl-o-toluidine is the ortho-alkylation of o-toluidine with ethylene.[7][12]

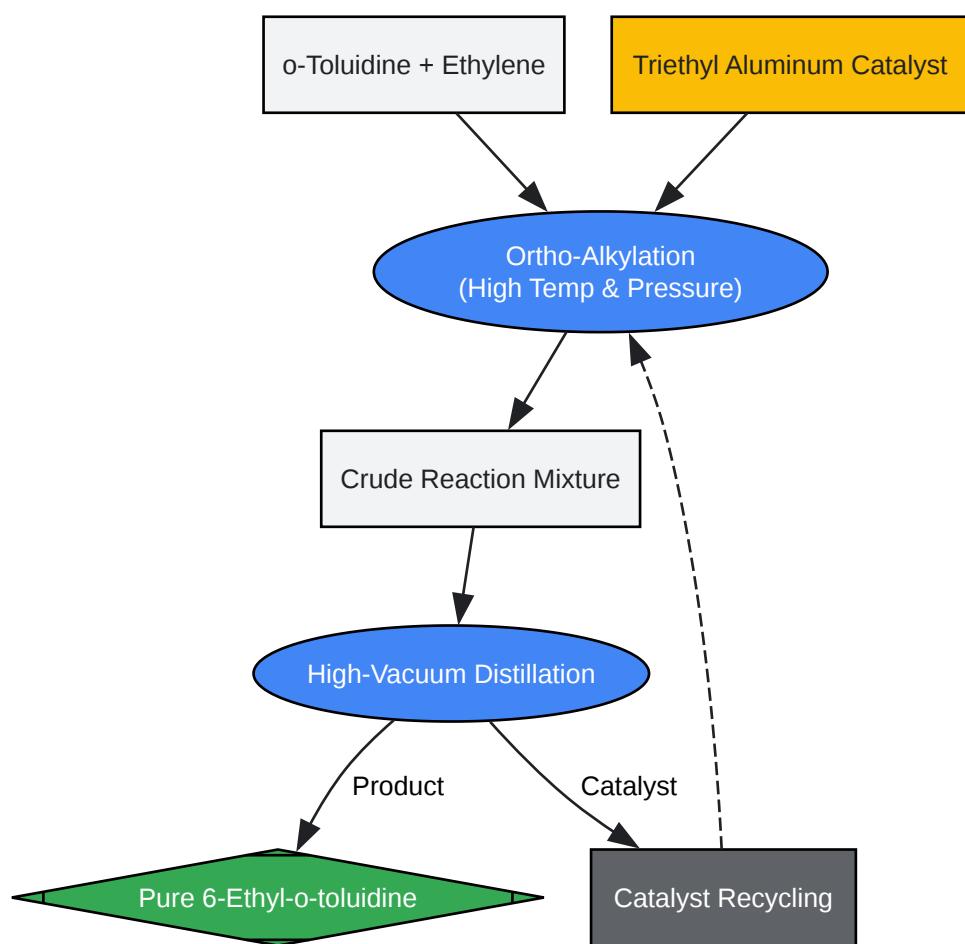
- Reactants: o-Toluidine and ethylene gas.
- Catalyst: An aluminum-based catalyst, such as triethyl aluminum or aluminum chloride, is typically used.[12]
- Conditions: The reaction is conducted at high temperatures (250-350 °C) and high pressures.[12]
- General Procedure:
 - The catalyst (e.g., triethyl aluminum) and o-toluidine are charged into a high-pressure reactor.[12]
 - The reactor is heated to the target temperature while stirring.
 - Ethylene gas is introduced into the reactor to initiate the ortho-selective alkylation.[12]
 - The reaction is allowed to proceed until the desired conversion is achieved.

Purification

Post-synthesis, the product must be separated from the catalyst and unreacted starting materials.

- Method: High-vacuum distillation (rectification) is a common method.[12] This technique leverages the boiling point difference between the 6-Ethyl-o-toluidine product and the catalyst complex.[12]
- Alternative Method: For laboratory-scale synthesis, a work-up procedure may involve:
 - Liberating the free amine using a base (e.g., sodium hydroxide solution).[13]

- Extracting the product into an organic solvent like ether.[13]
- Washing the organic layer with water.[13]
- Drying the organic phase (e.g., over sodium sulfate).[14]
- Removing the solvent via distillation, followed by vacuum distillation of the crude product to obtain pure 6-Ethyl-o-toluidine.[13]



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Caption: Industrial synthesis workflow for 6-Ethyl-o-toluidine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Ethyl-o-toluidine. While specific spectra are not detailed here, various spectral data sets including IR, MS, ^1H

NMR, and ^{13}C NMR are available through chemical databases.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Applications

6-Ethyl-o-toluidine is a vital chemical intermediate. Its primary application is in the synthesis of agricultural chemicals.[\[7\]](#) It is a key raw material for the production of amide herbicides such as acetochlor and metolachlor.[\[7\]](#)[\[15\]](#) It also serves as an intermediate in the manufacturing of dyes and pharmaceuticals.[\[7\]](#)

Safety and Toxicology

This compound is classified as harmful and requires careful handling.

Table 4: Hazard and Safety Information

Parameter	Value / Information	Reference
GHS Hazard Class	Acute Toxicity 4 (Oral, Dermal, Inhalation); Aquatic Chronic 3	
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H412: Harmful to aquatic life with long lasting effects.	
Flash Point	102 - 105 °C (Closed Cup)	[2] [3]
LD ₅₀ (Oral, Rat)	1180 mg/kg	[5] [7]
Personal Protective Equipment (PPE)	Eyeshields, face shields, protective gloves, suitable respirator.	[5] [16]

| Health Hazards | Inhalation may cause weakness, coma, and respiratory failure.[\[4\]](#)[\[5\]](#) It is a severe eye irritant.[\[4\]](#)[\[5\]](#) Ingestion can lead to cyanosis.[\[4\]](#) The substance may be absorbed through the skin.[\[2\]](#) |

For detailed handling and safety procedures, consult the full Safety Data Sheet (SDS) from the supplier.[\[16\]](#)

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